molecular formula C11H16ClN3O2 B1531712 6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine CAS No. 1932970-10-9

6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Cat. No. B1531712
CAS RN: 1932970-10-9
M. Wt: 257.72 g/mol
InChI Key: BQVGNRHCVCXFPM-UHFFFAOYSA-N
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Description

“6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine” is a chemical compound . It has been used in the study of PDE10 inhibitors .


Synthesis Analysis

The synthesis of this compound and similar pyrimidinamine derivatives has been reported in the literature . The process involves fragment screening, structure-based design, and parallel synthesis . The optimization process was guided by X-ray cocrystal structures .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The resolution of the structure was 2.00 Å .

Scientific Research Applications

Synthesis and Characterization

Research demonstrates the synthesis and characterization of pyrimidine derivatives, revealing insights into their stability, reactivity, and potential applications. For instance, studies on betainic pyrimidinaminides discuss the formation of 6-amino substituted pyrimidine salts and their derivatives under different conditions, illustrating the compound's relevance in understanding pyrimidine chemistry and its derivatives' stability (Schmidt, 2002).

Heterocyclic Chemistry and Biological Potential

The exploration of pyrimidine-linked pyrazole heterocyclics showcases the compound's role in synthesizing new heterocyclic structures with potential insecticidal and antibacterial properties, emphasizing the versatility of pyrimidine derivatives in creating bioactive molecules (Deohate & Palaspagar, 2020).

Supramolecular Chemistry

Research into ureidopyrimidones highlights the ability of pyrimidine derivatives to engage in strong dimerization through hydrogen bonding, offering insights into the compound's utility in supramolecular chemistry and the design of novel materials with specific physical properties (Beijer et al., 1998).

Pharmaceutical Applications

Investigations into pyrimidin-2-amine derivatives reveal their potential in developing antihypertensive and antimicrobial agents, showcasing the compound's significance in pharmaceutical research and the development of new therapeutic agents (Bennett et al., 1981; Murugavel et al., 2015).

Analytical and Synthetic Methods

Research on the synthesis of novel carbon-nitrogen bond cleavage reactions and the development of new pyrimidine derivatives further demonstrates the compound's utility in enhancing synthetic methodologies and creating diverse molecular architectures with specific functions (Lal & Gidwani, 1993).

Future Directions

The study of pyrimidinamine derivatives, including “6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine”, is a promising area of research . These compounds have excellent biological activity and a different mode of action from other fungicides . This makes them potential candidates for the development of new agrochemicals .

Biochemical Analysis

Biochemical Properties

6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase 10A (PDE10A), an enzyme involved in the hydrolysis of cyclic nucleotides . This interaction is crucial as it modulates the levels of cyclic AMP and cyclic GMP, which are important secondary messengers in cellular signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE10A can lead to increased levels of cyclic AMP and cyclic GMP, which in turn can affect various signaling pathways and gene expression patterns . This compound has been observed to impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of PDE10A involves binding to the active site of the enzyme, thereby preventing the hydrolysis of cyclic nucleotides . This inhibition can lead to changes in gene expression and cellular signaling, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate cellular signaling pathways without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PDE10A can influence the levels of cyclic nucleotides, which are key regulators of metabolic processes . This compound’s impact on metabolic pathways underscores its potential as a tool for studying cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular compartments or organelles within the cell

properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-16-10(17-2)6-13-9-5-8(12)14-11(15-9)7-3-4-7/h5,7,10H,3-4,6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVGNRHCVCXFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=CC(=NC(=N1)C2CC2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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